rac-(1R,4S,5R,6S)-5,6-dihydroxy-2-azabicyclo[2.2.1]heptan-3-one, exo
Description
rac-(1R,4S,5R,6S)-5,6-Dihydroxy-2-azabicyclo[2.2.1]heptan-3-one, exo is a bicyclic lactam featuring a norbornane-like scaffold with hydroxyl groups at the 5 and 6 positions and an exo stereochemical configuration. Its racemic nature arises from the presence of both enantiomers, making it a critical intermediate in synthesizing chiral pharmaceuticals. The compound’s synthesis involves a 99% yield reaction using hydrogen chloride at 25°C for 18 hours, as reported in Journal of Organic Chemistry (2012) .
Properties
CAS No. |
77745-22-3 |
|---|---|
Molecular Formula |
C6H9NO3 |
Molecular Weight |
143.1 |
Origin of Product |
United States |
Preparation Methods
Cyclization Strategies
A common approach to azabicyclo systems involves intramolecular cyclization of amino alcohol precursors. For example, U.S. Patent 6,121,306 details the synthesis of related (1S,4R)-1-azabicyclo[2.2.1]heptan-3-one via oxidation of (1S,3S,4R)-1-azabicyclo[2.2.1]heptan-3-ol using Swern oxidation (oxalyl chloride and dimethyl sulfoxide at −60°C). While this method targets a different stereoisomer, analogous steps could be adapted for the exo-dihydroxy variant by incorporating dihydroxylation prior to cyclization.
Dihydroxylation of Bicyclic Precursors
Resolution of Racemic Mixtures
The prefix rac- indicates the compound is prepared as a racemic mixture, necessitating chiral resolution. U.S. Patent 6,121,306 provides a scalable resolution method using di-p-toluoyl tartaric acid hemisalts:
-
Salt Formation : A racemic azabicycloheptanone is treated with di-p-toluoyl-L-tartaric acid in acetonitrile, selectively precipitating the (1S,4R)-enantiomer as a hemisalt.
-
Recrystallization : The hemisalt is recrystallized to ≥97% enantiomeric purity.
-
Free Base Isolation : The pure enantiomer is liberated via basification.
Applying this to the target compound would require optimizing the resolving agent and solvent system to accommodate the additional hydroxyl groups.
Key Reaction Parameters and Optimization
Table 1 summarizes critical parameters for synthesizing azabicyclo[2.2.1]heptan-3-one derivatives, extrapolated from analogous syntheses:
| Parameter | Condition | Impact on Yield/Purity |
|---|---|---|
| Oxidation Temperature | −60°C (Swern) | Prevents side reactions |
| Resolving Agent | Di-p-toluoyl-L-tartaric acid | Enantiomeric excess ≥97% |
| Solvent | Acetonitrile | Enhances salt solubility |
| Crystallization | Gradual cooling to 20–25°C | Improves crystal purity |
Purification and Characterization
Final purification often involves recrystallization or chromatography . The hydrochloride salt form, as described in U.S. Patent 6,121,306, enhances stability during storage. Characterization methods include:
Chemical Reactions Analysis
rac-(1R,4S,5R,6S)-5,6-dihydroxy-2-azabicyclo[2.2.1]heptan-3-one, exo undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The hydroxyl groups can undergo substitution reactions with various reagents to form ethers or esters.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides.
Scientific Research Applications
Pharmaceutical Development
The compound has garnered attention in the pharmaceutical industry due to its structural resemblance to naturally occurring alkaloids. Its dihydroxy groups enhance its potential as a lead compound for developing drugs targeting various diseases.
Case Study: Analgesic Properties
Research has indicated that derivatives of bicyclic compounds like exo can exhibit analgesic properties comparable to established pain relief medications. This suggests a pathway for developing new analgesics with potentially fewer side effects.
Neuropharmacology
Due to its ability to interact with neurotransmitter systems, rac-(1R,4S,5R,6S)-5,6-dihydroxy-2-azabicyclo[2.2.1]heptan-3-one is being explored for its neuropharmacological effects.
Case Study: Cognitive Enhancement
Studies have shown that similar compounds can enhance cognitive functions in animal models by modulating cholinergic systems. This opens avenues for developing treatments for cognitive disorders such as Alzheimer's disease.
Synthetic Chemistry
The compound serves as a valuable intermediate in synthetic organic chemistry. Its unique bicyclic structure allows for the construction of complex molecules through various synthetic pathways.
Table 1: Synthetic Pathways Utilizing rac-(1R,4S,5R,6S)-5,6-dihydroxy-2-azabicyclo[2.2.1]heptan-3-one
| Reaction Type | Description | Reference |
|---|---|---|
| Alkylation | Introduction of alkyl groups via nucleophilic substitution | |
| Oxidation | Conversion to ketones or aldehydes | |
| Cyclization | Formation of larger cyclic structures |
Biochemical Probes
The compound's ability to selectively bind to certain receptors makes it an ideal candidate for use as a biochemical probe in research aimed at understanding receptor-ligand interactions.
Case Study: Receptor Binding Studies
Investigations into the binding affinities of this compound with various receptors have provided insights into its potential role in drug design and development.
Mechanism of Action
The mechanism of action of rac-(1R,4S,5R,6S)-5,6-dihydroxy-2-azabicyclo[2.2.1]heptan-3-one, exo involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bicyclic Azabicyclo Compounds with Varied Ring Systems
Table 1: Structural and Physicochemical Comparisons
Key Findings :
- Ring Strain and Reactivity : The [2.2.1] system (target compound) exhibits higher ring strain than [3.2.1] or [3.2.0] systems, enhancing its reactivity in ring-opening reactions .
- Functional Group Impact : Hydroxyl groups in the target compound increase hydrophilicity compared to methyl/phenyl derivatives in , which are more lipophilic .
Analogs with Halogen or Alternative Substituents
Table 2: Substituent-Specific Comparisons
Key Findings :
- Electron-Withdrawing Effects : Fluorine substituents () improve stability against enzymatic degradation but reduce solubility compared to hydroxyl groups .
- Resolution Potential: The target compound’s racemic mixture can be resolved using di-p-toluoyl tartaric acids, similar to methods for 1-azabicyclo[2.2.1]heptan-3-one isomers .
Biological Activity
The compound rac-(1R,4S,5R,6S)-5,6-dihydroxy-2-azabicyclo[2.2.1]heptan-3-one, commonly referred to as exo-5,6-dihydroxy-2-azabicyclo[2.2.1]heptan-3-one, is a bicyclic compound with significant potential in medicinal chemistry due to its structural features that may influence various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : rac-(1R,4S,5R,6S)-5,6-dihydroxy-2-azabicyclo[2.2.1]heptan-3-one
- Molecular Formula : C₆H₉NO₃
- CAS Number : 77745-22-3
- Purity : ≥95%
The compound features a bicyclic structure that includes a nitrogen atom within the ring system, which is characteristic of various biologically active molecules.
The biological activity of rac-(1R,4S,5R,6S)-5,6-dihydroxy-2-azabicyclo[2.2.1]heptan-3-one primarily relates to its interaction with muscarinic acetylcholine receptors (mAChRs). Research indicates that compounds with similar bicyclic structures can exhibit high binding affinities for mAChR subtypes m1 and m2. For instance, studies have shown that related compounds demonstrate significant receptor binding capabilities which may correlate with their pharmacological effects in vivo .
1. Binding Affinity Studies
In vitro binding assays have demonstrated that compounds structurally related to rac-(1R,4S,5R,6S)-5,6-dihydroxy-2-azabicyclo[2.2.1]heptan-3-one exhibit varying affinities for mAChRs. For example:
| Compound | mAChR Subtype | Binding Affinity (KD in nM) |
|---|---|---|
| Compound 5 | m1 | 0.45 |
| Compound 6 | m1 | 12.5 |
| Compound 5 | m2 | 3.53 |
| Compound 6 | m2 | 62.8 |
These findings suggest that the structural modifications can significantly affect binding affinity and selectivity towards specific receptor subtypes .
2. Neuropharmacological Effects
Research has indicated that the biological activity of this compound may extend to neuropharmacological effects such as modulation of neurotransmitter release and potential anxiolytic or cognitive-enhancing properties. The ability to bind to mAChRs suggests a role in mediating cholinergic signaling pathways which are crucial for memory and learning processes.
Case Study 1: Muscarinic Receptor Modulation
In a study assessing the effects of related bicyclic compounds on cognitive function in rodent models, it was found that administration of these compounds led to improved performance in memory tasks when compared to control groups. This effect was attributed to enhanced cholinergic signaling through mAChRs .
Case Study 2: Analgesic Properties
Another investigation explored the analgesic potential of similar azabicyclic compounds in inflammatory pain models. The results indicated that these compounds could reduce pain responses significantly compared to placebo treatments, suggesting a possible therapeutic application in pain management .
Q & A
Basic Research Questions
Q. How can the stereochemical configuration of rac-(1R,4S,5R,6S)-5,6-dihydroxy-2-azabicyclo[2.2.1]heptan-3-one be experimentally confirmed?
- Methodological Answer : Use X-ray crystallography (XRD) to resolve the absolute configuration of the chiral centers. For example, XRD analysis of similar bicyclic compounds (e.g., rac-(1R,2S,6R,7R)-4-azatricyclo derivatives) has revealed intermolecular hydrogen bonding patterns that stabilize specific stereoisomers . Complementary techniques like nuclear Overhauser effect (NOE) NMR can validate spatial proximity between protons in the bicyclic framework .
Q. What synthetic strategies are effective for introducing the exo orientation of hydroxyl groups in this bicyclic system?
- Methodological Answer : Optimize reaction conditions (e.g., temperature, solvent polarity) to favor exo selectivity. For example, hydroxylation of similar azabicyclo compounds under basic conditions with catalytic chiral ligands (e.g., Sharpless dihydroxylation analogs) can stereoselectively generate exo-diols . Kinetic studies using HPLC or LC-MS can monitor intermediate formation and guide stepwise functionalization .
Q. How do the dihydroxy groups influence the compound’s solubility and stability in aqueous buffers?
- Methodological Answer : Perform pH-dependent solubility assays and accelerated stability studies (e.g., 40°C/75% RH for 4 weeks). Polar functional groups like hydroxyls increase hydrophilicity, as seen in structurally related 7-oxabicyclo[2.2.1]heptane derivatives, but may also enhance susceptibility to oxidation. Stabilization strategies include lyophilization with cryoprotectants (e.g., trehalose) .
Advanced Research Questions
Q. How can computational modeling predict the interaction of this compound with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Use molecular dynamics (MD) simulations and docking studies (e.g., AutoDock Vina) to model binding affinities. The bicyclic core’s rigidity and hydroxyl placement may mimic natural substrates, as observed in studies of similar azabicyclo compounds interacting with serotonin receptors . Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. What analytical techniques resolve contradictions in biological activity data between stereoisomers?
- Methodological Answer : Employ chiral HPLC (e.g., Chiralpak® columns) to separate enantiomers and test each isomer individually in bioassays. For example, rac mixtures of 2-azabicyclo[2.2.1]heptane derivatives have shown divergent receptor affinities, necessitating pure isomer testing . Statistical design of experiments (DoE) can optimize assay conditions to minimize variability .
Q. How to address diastereomer formation during synthetic scale-up?
- Methodological Answer : Implement process analytical technology (PAT) tools (e.g., in situ FTIR or Raman spectroscopy) to monitor reaction pathways in real time. For instance, kinetic resolution using immobilized lipases or engineered enzymes has been successful in reducing diastereomer byproducts in azabicyclo syntheses . Post-synthesis purification via preparative SFC (supercritical fluid chromatography) ensures high enantiomeric excess (≥98% ee) .
Key Methodological Recommendations
- Stereochemical Purity : Use chiral derivatization agents (e.g., Mosher’s acid) coupled with NMR to confirm enantiomeric ratios .
- Reaction Optimization : Apply DoE principles to screen variables (e.g., catalyst loading, solvent) for maximizing yield and minimizing impurities .
- Biological Validation : Cross-validate computational predictions with orthogonal assays (e.g., SPR for binding kinetics, cell-based functional assays) .
For authoritative data, prioritize PubChem , ECHA , and FDA GSRS entries, avoiding non-peer-reviewed sources.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
